Cas no 2305556-83-4 (N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide)

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide structure
2305556-83-4 structure
Product name:N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide
CAS No:2305556-83-4
MF:C15H16N2OS
Molecular Weight:272.365342140198
CID:6080607
PubChem ID:137928582

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide
    • EN300-26596420
    • 2305556-83-4
    • N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
    • Z3488665811
    • インチ: 1S/C15H16N2OS/c1-4-13(18)17-14-16-12(10-19-14)15(2,3)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3,(H,16,17,18)
    • InChIKey: PLMNCURQSSGOJF-UHFFFAOYSA-N
    • SMILES: S1C(NC(C=C)=O)=NC(=C1)C(C)(C)C1C=CC=CC=1

計算された属性

  • 精确分子量: 272.09833431g/mol
  • 同位素质量: 272.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 337
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • XLogP3: 3.9

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26596420-0.05g
N-[4-(2-phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
2305556-83-4 95.0%
0.05g
$246.0 2025-03-20

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide 関連文献

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamideに関する追加情報

Comprehensive Overview of N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide (CAS No. 2305556-83-4)

N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide, identified by its CAS number 2305556-83-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the thiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a propenamide moiety and a phenylpropan-2-yl group in its structure enhances its potential applications in drug discovery and development.

In recent years, the demand for novel thiazole derivatives has surged due to their promising therapeutic properties. Researchers are particularly interested in N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide for its potential role in modulating specific biological pathways. Its unique structural features make it a candidate for targeting enzymes and receptors involved in inflammation, metabolic disorders, and other health conditions. The compound's CAS no 2305556-83-4 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial settings.

The synthesis of N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods ensure that the compound meets the stringent quality standards required for research and development. The thiazole ring in its structure is a key pharmacophore, contributing to its interaction with biological targets.

One of the most discussed topics in the scientific community is the potential of thiazole-based compounds in addressing unmet medical needs. N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide is no exception, with studies exploring its efficacy in preclinical models. Its propenamide side chain is believed to enhance its bioavailability and binding affinity, making it a promising scaffold for further optimization. Researchers are also investigating its stability and pharmacokinetic properties to assess its suitability for clinical development.

The versatility of N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide extends beyond therapeutic applications. It is also being studied for its potential use in material science and catalysis. The compound's ability to form stable complexes with metals and other organic molecules opens doors for innovative applications in green chemistry and sustainable technologies. Its CAS no 2305556-83-4 is often referenced in patents and research papers, highlighting its cross-disciplinary significance.

As the scientific community continues to explore the capabilities of thiazole derivatives, N-4-(2-phenylpropan-2-yl)-1,3-thiazol-2-ylprop-2-enamide stands out as a compound with immense potential. Its unique combination of structural features and biological activity makes it a valuable subject for ongoing and future research. Whether in drug discovery, material science, or catalysis, this compound is poised to make a lasting impact. For researchers and industry professionals, understanding its properties and applications is essential for harnessing its full potential.

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